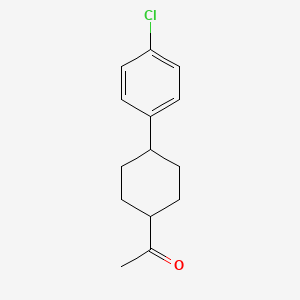

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane

描述

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane (CAS: 91161-85-2) is a cyclohexane derivative featuring a p-chlorophenyl group at the trans-4 position and an acetyl group at the 1-position. Its molecular formula is C₁₄H₁₇ClO, with a molecular weight of 236.74 g/mol . The acetyl group introduces a polar ketone functionality, while the p-chlorophenyl substituent contributes to steric bulk and electronic effects.

属性

IUPAC Name |

1-[4-(4-chlorophenyl)cyclohexyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h6-9,11-12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHSIPCMAJDSGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC(CC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane typically involves the Diels-Alder reaction, where butadiene reacts with p-chlorostyrene to form the cyclohexane ring . The reaction conditions often include the use of a solvent such as diethyl ether or 1,2-dichloroethane, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures .

化学反应分析

Types of Reactions: trans-4-(p-Chlorophenyl)-1-acetylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Halogenation or nitration reactions can introduce additional substituents on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

Oxidation: Formation of p-chlorobenzoic acid.

Reduction: Formation of p-chlorophenylcyclohexanol.

Substitution: Formation of p-chlorophenyl derivatives with additional halogen or nitro groups.

科学研究应用

Chemistry: In chemistry, trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .

Industry: In industry, trans-4-(p-Chlorophenyl)-1-acetylcyclohexane can be used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

作用机制

The mechanism of action of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to the desired biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The nature of substituents on the cyclohexane backbone significantly impacts physicochemical properties. Below is a comparative analysis of key analogs:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent(s) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|---|

| trans-4-(p-Chlorophenyl)-1-acetylcyclohexane | 91161-85-2 | C₁₄H₁₇ClO | 236.74 | Acetyl, p-chlorophenyl | Not reported | Ketone (C=O) |

| trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 | C₁₃H₁₅ClO₂ | 238.71 | Carboxylic acid, p-chlorophenyl | 252–254 | Carboxylic acid (COOH) |

| trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid | 736136-16-6 | C₁₄H₁₅ClO₃ | 266.72 | Chlorobenzoyl, carboxylic acid | Not reported | Ketone (C=O), carboxylic acid |

| trans-4-(p-Chlorophenyl)-3-methylbutan-4-olide | - | C₁₁H₁₁ClO₂ | 210.05 | Lactone, p-chlorophenyl | 52–54 | Lactone (C=O) |

Key Observations :

- Melting Points : The carboxylic acid derivative (252–254°C) has a significantly higher melting point than the acetylated compound, attributed to strong hydrogen bonding in the carboxylic acid group .

- Polarity: The acetyl group in the target compound increases polarity compared to non-acetylated analogs but less so than carboxylic acid derivatives. This affects solubility in organic solvents .

- Spectral Data :

- IR Spectroscopy : The acetyl group in the target compound exhibits a C=O stretch near 1700 cm⁻¹ , similar to the lactone derivative (1780 cm⁻¹ in ). Carboxylic acid derivatives show additional O-H stretches (~2500–3300 cm⁻¹) .

- NMR : For the lactone analog (), the axial deshielding of protons near electronegative groups (e.g., Cl) is observed at δ 2.35–4.91 ppm. Similar effects are expected in the acetylated compound .

生物活性

Introduction

trans-4-(p-Chlorophenyl)-1-acetylcyclohexane, also known as Atovaquone impurity, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Properties

- Molecular Formula : C14H17ClO

- Molecular Weight : 236.74 g/mol

- CAS Number : 91161-85-2

The compound features a cyclohexane ring substituted with a chlorophenyl group and an acetyl group, contributing to its unique pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C14H17ClO |

| Molecular Weight | 236.74 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Biological Activity

The biological activity of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane is primarily linked to its role as an intermediate in the synthesis of Atovaquone, an antiprotozoal medication used primarily for the treatment of Pneumocystis pneumonia and malaria. Atovaquone functions by inhibiting mitochondrial electron transport in parasites, leading to their death. The structural similarities suggest that trans-4-(p-Chlorophenyl)-1-acetylcyclohexane may exhibit related mechanisms.

Antimicrobial Activity

Research indicates that derivatives of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane may possess antimicrobial properties. A study highlighted its potential effectiveness against various strains of bacteria and fungi, which could be attributed to its ability to disrupt cellular membranes or inhibit key metabolic pathways.

Anti-inflammatory Properties

In addition to antimicrobial effects, there is evidence suggesting anti-inflammatory activity. Compounds structurally related to trans-4-(p-Chlorophenyl)-1-acetylcyclohexane have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent investigation assessed the antimicrobial efficacy of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in treating infections caused by resistant strains. -

Case Study on Anti-inflammatory Effects :

Another study evaluated the anti-inflammatory effects of a related compound in a murine model of arthritis. The administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential use in inflammatory diseases. -

Pharmacokinetics and Safety Profile :

An analysis focused on the pharmacokinetics of trans-4-(p-Chlorophenyl)-1-acetylcyclohexane demonstrated favorable absorption characteristics when administered orally. Safety assessments revealed no significant toxicity at therapeutic doses, supporting further exploration into its clinical applications.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Efficacy | Significant reduction in bacterial viability |

| Anti-inflammatory | Reduced edema and cytokine levels in arthritis model |

| Pharmacokinetics | Favorable absorption with low toxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。